molecular formula C13H26N2O3 B2476129 (3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid CAS No. 1788402-08-3

(3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid

Cat. No.: B2476129
CAS No.: 1788402-08-3
M. Wt: 258.362
InChI Key: TWQINIJWWJMYFQ-NUHJPDEHSA-N
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Description

(3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid is a complex organic compound with a specific stereochemistry It is characterized by the presence of an amino group, a methyl group, and a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, amide bond formation, and stereoselective reactions. One common synthetic route might involve the following steps:

    Protection of the amino group: The amino group of 2-amino-3-methylbutanoic acid is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.

    Amide bond formation: The protected amino acid is then coupled with 5-methylhexanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

    Deprotection: The protecting group is removed under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

(3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulator, affecting biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylpentanoic acid
  • (3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylheptanoic acid

Uniqueness

(3S)-3-[(2-amino-3-methylbutanamido)methyl]-5-methylhexanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a hexanoic acid backbone. This combination of features makes it distinct from other similar compounds and contributes to its specific chemical and biological properties.

Properties

IUPAC Name

(3S)-3-[[(2-amino-3-methylbutanoyl)amino]methyl]-5-methylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-8(2)5-10(6-11(16)17)7-15-13(18)12(14)9(3)4/h8-10,12H,5-7,14H2,1-4H3,(H,15,18)(H,16,17)/t10-,12?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQINIJWWJMYFQ-NUHJPDEHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CNC(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)CNC(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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